1,1'-Terephthalylidenebis(4-phenyl-3-buten-2-one)
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Overview
Description
1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) is an organic compound with the molecular formula C28H22O2 and a molecular weight of 390.486 g/mol . This compound is known for its unique structure, which includes two phenyl groups and a butenone moiety linked through a terephthalylidene bridge. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) typically involves the condensation of terephthalaldehyde with 4-phenyl-3-buten-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to participate in a variety of biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: A simpler analog with similar reactivity but lacking the terephthalylidene bridge.
Benzalacetone: Another related compound with a similar structure but different functional groups.
Uniqueness
1,1’-Terephthalylidenebis(4-phenyl-3-buten-2-one) is unique due to its terephthalylidene bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
35947-53-6 |
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Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(1E,4E)-1-[4-[(1E,4E)-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C28H22O2/c29-27(19-15-23-7-3-1-4-8-23)21-17-25-11-13-26(14-12-25)18-22-28(30)20-16-24-9-5-2-6-10-24/h1-22H/b19-15+,20-16+,21-17+,22-18+ |
InChI Key |
AHEKEFUUCDXYPS-INFGCDKVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C=CC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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